molecular formula C20H12N2O3S B2633157 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide CAS No. 865181-06-2

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide

Cat. No.: B2633157
CAS No.: 865181-06-2
M. Wt: 360.39
InChI Key: PDHJFTIGAQLQST-MRCUWXFGSA-N
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Description

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide is a complex organic compound that features a chromene core linked to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, followed by the introduction of the benzothiazole group through a series of condensation and cyclization reactions. The final step often involves the formation of the carboxamide group under specific conditions, such as the use of amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and chromene-based molecules. Examples include:

  • 2-oxo-N-(3-phenyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
  • 2-oxo-N-(3-methyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide

Uniqueness

What sets 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the prop-2-ynyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S/c1-2-11-22-15-8-4-6-10-17(15)26-20(22)21-18(23)14-12-13-7-3-5-9-16(13)25-19(14)24/h1,3-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHJFTIGAQLQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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